N-Allyl-N-nitroso-3-butenylamine
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Overview
Description
Mechanism of Action
Target of Action
N-Allyl-N-nitroso-3-butenylamine (ANBA) is a member of the nitrosamine family, which is known for its carcinogenic properties. The primary targets of ANBA are cellular macromolecules . The initiation of the carcinogenic process by this group of carcinogens is linked to the metabolic competence of the target tissues or cells to convert these carcinogens into mutagenic metabolites and to the binding of these metabolites to cellular DNA .
Mode of Action
The N-nitrosamines, including ANBA, are stable at physiological pH and are metabolized by microsomal mixed function oxidases . This metabolism leads to the formation of a reactive intermediate capable of reacting with cellular macromolecules . This interaction results in changes at the molecular level, leading to the formation of DNA adducts .
Biochemical Pathways
The biochemical pathways affected by ANBA involve the metabolism of the compound by microsomal mixed function oxidases . The metabolites produced can bind to cellular DNA, leading to the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Result of Action
The primary result of ANBA’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . This is due to the ability of the metabolites of ANBA to bind to cellular DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-nitroso-3-butenylamine typically involves the nitrosation of N-allyl-3-butenylamine. This reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually performed at low temperatures to prevent the decomposition of the nitrosamine product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-nitroso-3-butenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce primary amines .
Scientific Research Applications
N-Allyl-N-nitroso-3-butenylamine has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential and toxicological effects.
Industry: It finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Known for its carcinogenic properties and used in similar research contexts.
N-Nitrosodiethylamine: Another nitrosamine with comparable biological activities.
N-Nitrosomorpholine: Studied for its effects on DNA and potential carcinogenicity.
Uniqueness
N-Allyl-N-nitroso-3-butenylamine stands out due to its specific molecular structure, which imparts unique reactivity and biological properties. Its allyl and butenyl groups provide distinct sites for chemical modifications and interactions, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-but-3-enyl-N-prop-2-enylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOHAYUKUQXZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN(CC=C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203206 |
Source
|
Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54746-50-8 |
Source
|
Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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